molecular formula C9H8BrNO B8664050 5-Bromo-4-methyl-2-oxindole CAS No. 215433-20-8

5-Bromo-4-methyl-2-oxindole

Cat. No.: B8664050
CAS No.: 215433-20-8
M. Wt: 226.07 g/mol
InChI Key: WSOSXQWLCFAZGI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-oxindole is a chemical compound with the molecular formula C9H8BrNO and is recognized as a derivative of the privileged oxindole scaffold . The oxindole core is a hetero-aromatic structure endogenous to many plant-based alkaloids and is considered highly advantageous in medicinal chemistry for designing novel drug candidates . While specific biological data for this particular analog is limited in the public domain, its structure incorporates bromine and methyl functional groups that are typically used to modulate the compound's properties and explore structure-activity relationships (SAR). Researchers value oxindole derivatives like this compound for their wide spectrum of potential pharmacological activities. The broader class of oxindole compounds has been extensively studied and shown to possess significant biological properties, including serving as anticancer agents, antimicrobials, antiviral agents, antitubercular agents, and antirheumatic agents, among others . This makes such compounds key intermediates and building blocks in the synthesis and development of newer biological agents with an improved range of pharmacological implications . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

215433-20-8

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8BrNO/c1-5-6-4-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12)

InChI Key

WSOSXQWLCFAZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CC(=O)N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparison

5-Bromo-4-methyl-2-oxindole can be compared to structurally related brominated heterocycles:

Compound Substituents Key Structural Features
This compound Br (C5), Me (C4) Steric hindrance at C4; electron-withdrawing Br at C5
5-Bromo-2-oxindole (CAS 20870-78-4) Br (C5) High reactivity at C5 for cross-coupling
5-Bromo-6-methoxyindole Br (C5), OMe (C6) Electron-donating OMe enhances ring polarity
5-Bromo-4-methoxy-1H-indazole Br (C5), OMe (C4) Indazole core with N–N bond; altered aromaticity
  • Electronic Effects: The bromine atom at C5 in oxindoles withdraws electron density, activating the ring for nucleophilic substitution or Suzuki-Miyaura couplings.
  • Ring System Differences : Indazoles (e.g., 5-Bromo-4-methoxy-1H-indazole ) exhibit distinct reactivity due to their N–N bond, while methoxy-substituted indoles (e.g., 5-Bromo-6-methoxyindole ) prioritize reactivity at electron-rich sites .

Physicochemical Properties

Property This compound 5-Bromo-2-oxindole 5-Bromo-6-methoxyindole
Molecular Weight ~239.08* 212.02 230.06
Solubility Low (hydrophobic Me group) Moderate Moderate (polar OMe)
Melting Point Not reported 160–162°C Not reported

*Calculated based on molecular formula C₉H₈BrNO.

  • The methyl group in This compound reduces solubility in polar solvents compared to methoxy-substituted analogs .

Preparation Methods

Bromination Reaction Mechanics

The most straightforward route to 5-bromo-4-methyl-2-oxindole involves electrophilic aromatic substitution (EAS) on 4-methyl-2-oxindole. Bromine (Br₂) serves as the electrophilic agent, with the reaction typically conducted in acidic media to generate the bromonium ion (Br⁺). Sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) are common catalysts, stabilizing intermediates and enhancing reactivity. Silver sulfate (Ag₂SO₄) is occasionally added to modulate regioselectivity, directing bromination to the 5-position of the indole ring.

Reaction Conditions :

  • Temperature : 0–5°C during bromine addition to minimize side reactions (e.g., di-bromination or oxidation).

  • Solvent : Polar aprotic solvents like dichloromethane (DCM) or sulfuric acid itself.

  • Stoichiometry : A 1:1 molar ratio of 4-methyl-2-oxindole to Br₂ ensures mono-bromination.

Procedure :

  • Dissolve 4-methyl-2-oxindole (5.0 g, 34 mmol) in concentrated H₂SO₄ (80 mL).

  • Add Ag₂SO₄ (12.5 g, 40 mmol) under ice cooling to stabilize the intermediate.

  • Introduce Br₂ (6.4 g, 40 mmol) dropwise over 30 minutes.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench with ice water (300 mL) and extract with DCM (3 × 200 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Yield : 75–80%.

Challenges and Optimizations

  • Regioselectivity : Competing bromination at the 3- or 7-positions can occur if Ag₂SO₄ is omitted.

  • Side Reactions : Over-bromination is mitigated by strict temperature control and incremental Br₂ addition.

  • Workup : Sodium bisulfite (NaHSO₃) quenches excess Br₂, preventing oxidative degradation.

Multi-Step Synthesis from Nitroaryl Precursors

Catalytic Hydrogenation and Cyclization

An alternative route begins with nitroaryl malonate esters, as detailed in patent CN1177347A. This method avoids direct bromination and instead constructs the oxindole core through sequential hydrogenation and cyclization.

Steps :

  • Synthesis of 2-Nitroaryl Diester Malonate : React 4-bromo-2-nitrophenylacetic acid with dimethyl malonate in the presence of a base.

  • Catalytic Hydrogenation : Reduce the nitro group to an amine using H₂/Pd-C or H₂/Raney Ni at 50–100 psi.

  • Cyclization : Treat the amino intermediate with HCl or H₂SO₄ to form this compound-3-carboxylate.

  • Hydrolysis and Decarboxylation : Reflux with NaOH to remove ester groups, yielding the final product.

Advantages :

  • Avoids handling hazardous Br₂ directly.

  • Enables modular substitution patterns via precursor design.

Yield : 60–70% after four steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 11.23 (s, 1H, NH),

    • δ 7.56 (s, 1H, H-7),

    • δ 7.21 (d, J = 8.7 Hz, 1H, H-6),

    • δ 2.38 (s, 3H, CH₃).

  • ¹³C NMR : Signals at δ 168.2 (C=O), δ 130.5 (C-5), and δ 22.1 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 212.07.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Direct Bromination75–80%H₂SO₄/Ag₂SO₄, 0–5°CShort reaction time, high regioselectivityRequires hazardous Br₂ handling
Nitroaryl Route60–70%H₂/Pd-C, HCl refluxModular precursor designMulti-step, lower overall yield

Industrial and Environmental Considerations

Solvent Selection

  • Dichloromethane (DCM) : Preferred for extractions due to low miscibility with water.

  • Ethanol-Water Systems : Patent CN101514184A highlights ethanol as a greener alternative for bromination.

Waste Management

  • Quenching Residual Br₂ : Sodium bisulfite neutralizes unreacted Br₂, reducing environmental toxicity.

  • Catalyst Recovery : Pd-C or Ag₂SO₄ can be recycled via filtration, lowering costs .

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-methyl-2-oxindole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 4-methyl-2-oxindole using electrophilic brominating agents like NN-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.1–1.3 eq. brominating agent) to minimize di-brominated byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3. Key signals include the methyl group (δ 2.3–2.5 ppm, singlet) and bromine-induced deshielding of adjacent protons (δ 7.1–7.5 ppm). DEPT and HSQC experiments aid in assigning quaternary carbons.
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (SHELX-2018) resolves bond lengths/angles. Use WinGX for data processing and ORTEP-3 for visualization .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (expected [M+H]+^+: 242.0).

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer : Ethanol-water (7:3 v/v) or ethyl acetate-hexane mixtures are ideal. Dissolve the crude product at 70–80°C, then cool to 4°C for slow crystallization. Monitor crystal growth under polarized light to avoid solvate formation .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data, such as disordered bromine positions in this compound?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Refine occupancy ratios for bromine atoms in overlapping positions. Validate with R1_1/wR2_2 convergence (<5% discrepancy) and check residual electron density maps (<0.3 eÅ3^{-3}). Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Q. What strategies enhance the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 in toluene/EtOH (3:1) at 80–100°C.
  • Additives : Use K2_2CO3_3 or Cs2_2CO3_3 (2.5 eq.) to deprotonate the oxindole nitrogen, facilitating transmetallation.
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 h) with 150 W irradiation .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Fukui indices (ff^-) identify nucleophilic sites (e.g., C6 position). Compare with experimental 1H^1H NMR coupling constants to validate predictions .

Q. What analytical approaches differentiate between isomeric byproducts in bromination reactions?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Isomers exhibit distinct retention times (Δt ≥ 1.5 min).
  • 2D NMR : NOESY correlations resolve spatial proximity of substituents (e.g., methyl vs. bromine positions) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental 13C^{13}C13C NMR chemical shifts?

  • Methodological Answer : Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO). Apply scaling factors to calculated shifts (e.g., linear regression with experimental data). Outliers may indicate conformational flexibility or hydrogen bonding .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer :
  • Strict Anhydrous Conditions : Use molecular sieves (3Å) in reactions.
  • Catalyst Pre-activation : Heat Pd catalysts under inert gas before adding substrates.
  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., anthracene) for yield calibration .

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